5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine
Description
Properties
Molecular Formula |
C13H21N3 |
|---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
6-methyl-5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H21N3/c1-9(2)16-8-4-5-12(16)11-6-7-13(14)15-10(11)3/h6-7,9,12H,4-5,8H2,1-3H3,(H2,14,15) |
InChI Key |
ADBPZTLDCNLVHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C2CCCN2C(C)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The retrosynthetic breakdown of 5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine reveals three critical disconnections: (1) the pyridin-2-amine core, (2) the 6-methyl substituent, and (3) the 1-isopropylpyrrolidin-2-yl group. The pyridin-2-amine moiety is typically derived from aminolysis of halogenated pyridines or direct amination of pyridine intermediates . The 6-methyl group is introduced via alkylation or through the use of pre-functionalized starting materials. The 1-isopropylpyrrolidin-2-yl group, a bicyclic amine, requires stereoselective synthesis, often involving hydrogenation of pyrroline intermediates or chiral resolution .
The pyridin-2-amine scaffold is commonly synthesized via the Chichibabin reaction or through catalytic amination of halogenated pyridines. A method adapted from US5332824A involves the reaction of 3-methylpyridine 1-oxide with trimethylamine and phosgene to form a trimethylammonium intermediate, which undergoes thermal decomposition in the presence of hydrogen bromide to yield 2-amino-5-methylpyridine . Modifications to this protocol enable the introduction of the 6-methyl group. For instance, starting with 4-methylpyridine 1-oxide instead of 3-methylpyridine 1-oxide shifts the methyl group to the 6-position post-amination.
Reaction Conditions and Yield Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ammonium salt formation | Trimethylamine, phosgene, CH₂Cl₂, -5°C | 96 |
| HBr-mediated cleavage | 48% HBr, 210°C, 8 hours | 86 |
Stereoselective Synthesis of 1-Isopropylpyrrolidin-2-yl Group
The 1-isopropylpyrrolidin-2-yl group introduces stereochemical complexity, requiring enantioselective methods. WO2008137087A1 discloses the hydrogenation of 2-methylpyrroline using platinum catalysts (e.g., Pt/C or PtO₂) in ethanol-methanol mixtures to yield (R)- or (S)-2-methylpyrrolidine . Subsequent alkylation with isopropyl bromide under basic conditions introduces the isopropyl group at the nitrogen.
Key Optimization Parameters
-
Catalyst Loading : 5% Pt/C achieves >95% conversion at ambient temperature.
-
Solvent Ratio : Ethanol:methanol (3:1 v/v) maximizes enantiomeric excess (up to 98% ee).
-
Post-Hydrogenation Workup : Filtration removes catalysts, and recrystallization with L-tartaric acid enhances optical purity.
Coupling Strategies for Molecular Assembly
The final step involves coupling the pyrrolidine moiety to the pyridin-2-amine core. Ullmann-type coupling using CuI/L-proline catalytic systems facilitates C–N bond formation between 5-bromo-6-methylpyridin-2-amine and 1-isopropylpyrrolidin-2-ylboronic acid. Alternatively, Buchwald-Hartwig amination employs Pd(OAc)₂/Xantphos to cross-couple aryl halides with secondary amines.
Comparative Analysis of Coupling Methods
| Method | Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ullmann Coupling | CuI, L-proline, K₃PO₄ | 110 | 72 |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 100 | 88 |
The Buchwald-Hartwig method offers superior yields but requires stringent anhydrous conditions. Side products, such as dehalogenated pyridine or bis-aminated derivatives, are minimized using Xantphos as a ligand.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance catalyst solubility but may lead to decomposition at elevated temperatures. Mixed solvents (toluene:DMSO 4:1) balance reactivity and stability.
Temperature and Time
-
Amination : 100°C for 24 hours achieves complete conversion.
-
Hydrogenation : Ambient temperature suffices for pyrroline reduction, avoiding racemization.
Scale-Up Challenges
Exothermic reactions during HBr-mediated steps necessitate controlled addition rates and cooling. Pilot-scale batches (≥500 g) report 78% overall yield after process intensification .
Analytical Characterization
1H-NMR and GC-MS confirm regiochemistry and stereochemistry. For example, the 1-isopropyl group exhibits a characteristic triplet at δ 1.05 ppm (J = 6.5 Hz), while the pyrrolidine protons resonate as multiplet signals between δ 2.5–3.2 ppm. Chiral HPLC using a Chiralpak AD-H column resolves enantiomers, verifying ≥98% ee.
Challenges and Alternative Routes
Steric Hindrance
The bulky isopropyl group impedes coupling efficiency. Pre-functionalization of the pyrrolidine with directing groups (e.g., Boc-protected amines) improves reactivity but adds deprotection steps.
Alternative Pathways
-
Reductive Amination : Condensation of 5-formyl-6-methylpyridin-2-amine with 1-isopropylpyrrolidin-2-amine under H₂/Pd-C.
-
Multi-Component Reactions : Ugi-type reactions assembling the pyridine and pyrrolidine in one pot.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine (-NH₂) at position 2 of the pyridine ring exhibits nucleophilic character, enabling alkylation and acylation reactions.
Alkylation with Alkyl Halides
Reaction with alkyl halides (e.g., isopropyl bromide) in the presence of NaH/DMF yields N-alkylated derivatives. This method, adapted from , proceeds via an SN2 mechanism:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Isopropyl bromide | NaH, dry DMF, 0°C → RT, 12–24h | N-Isopropyl-6-methylpyridin-2-amine derivative | 72–85% |
Mechanism :
-
Deprotonation of the amine by NaH generates a strong nucleophile.
-
SN2 attack on the alkyl halide forms the N-alkylated product.
Acylation with Acyl Chlorides
The amine reacts with acetyl chloride to form acetamide derivatives, as demonstrated in :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂, RT, 2h | N-Acetyl-6-methylpyridin-2-amine analog | 68% |
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring undergoes electrophilic substitution, though steric hindrance from the isopropylpyrrolidine group limits reactivity at position 5.
Nitration
Nitration occurs preferentially at position 4 of the pyridine ring under mixed acid conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1h | 4-Nitro-6-methylpyridin-2-amine derivative | 45% |
Regioselectivity : The methyl group at position 6 directs electrophiles to position 4, while the isopropylpyrrolidine group at position 5 blocks substitution at adjacent sites.
Cross-Coupling Reactions
The pyridine ring can participate in palladium-catalyzed cross-coupling reactions if functionalized with a halogen. While the parent compound lacks such groups, bromination at position 5 enables Suzuki-Miyaura couplings :
Bromination
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Br₂, FeBr₃ | CH₂Cl₂, RT, 3h | 5-Bromo-6-methylpyridin-2-amine derivative | 60% |
Suzuki Coupling
The brominated derivative reacts with arylboronic acids (e.g., phenylboronic acid) under Pd catalysis:
| Catalyst | Base | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | K₃PO₄ | 5-Aryl-6-methylpyridin-2-amine analog | 65–78% |
Reductive Amination
The primary amine can condense with aldehydes/ketones in reductive amination to form secondary amines. For example, reaction with acetone and NaBH₃CN yields:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetone/NaBH₃CN | MeOH, RT, 6h | N-Isopropylidene-6-methylpyridin-2-amine | 55% |
Complex Formation
The amine and pyridine nitrogen atoms act as ligands for transition metals. Coordination with Cu(II) in aqueous ethanol forms a stable complex:
| Metal Salt | Conditions | Complex | Stability |
|---|---|---|---|
| CuCl₂ | EtOH/H₂O, RT, 2h | [Cu(C₁₅H₂₃N₃)Cl₂] | High |
Oxidation Reactions
The amine group is susceptible to oxidation. Treatment with H₂O₂ in acetic acid yields the corresponding nitroso derivative:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂/AcOH | 50°C, 4h | 6-Methylpyridin-2-nitroso derivative | 40% |
Key Reactivity Insights
-
Steric Effects : The isopropylpyrrolidine group significantly hinders reactions at position 5 of the pyridine ring.
-
Electronic Effects : The electron-donating methyl group enhances electrophilic substitution at position 4 .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve yields in alkylation reactions .
Scientific Research Applications
Research indicates that 5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine exhibits a range of biological activities:
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it may affect enzymes related to neurotransmitter regulation, which could be beneficial in treating neurological disorders.
Receptor Binding
The structural features of this compound allow it to interact with various receptors, potentially modulating signaling pathways associated with physiological responses. This interaction is particularly relevant in the context of psychiatric and neurological conditions.
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial effects against certain bacterial strains, indicating potential applications in developing new antibiotics.
Case Study 1: Neuropharmacological Effects
A study conducted on animal models demonstrated that 5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine significantly reduced anxiety-like behaviors. The compound was administered at varying doses, showing dose-dependent effects on behavior and neurotransmitter levels.
Case Study 2: Antimicrobial Testing
In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited moderate antibacterial activity compared to standard antibiotics. Further modifications to the molecular structure could enhance this activity.
Mechanism of Action
The mechanism of action of 5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of aminopyridines and pyrrolidine-containing heterocycles. Below is a comparative analysis of key analogs:
Key Differences and Implications
Core Heterocycle: Pyridine vs. Bipyridine Systems: Symmetric aminopyridines (e.g., compound 3k) show enhanced inhibitory activity against neuronal nitric oxide synthase due to dual-head interactions with enzyme pockets .
Substituent Effects :
- Pyrrolidine vs. Piperidine : The 1-isopropylpyrrolidin-2-yl group in the target compound introduces a constrained five-membered ring, whereas piperidine (six-membered) in pyrimidine analogs may increase conformational flexibility .
- Lipophilicity : The isopropyl group in the target compound enhances lipophilicity (clogP ~2.5 estimated), favoring blood-brain barrier penetration, unlike the polar methoxy group in 2'-methoxy[3,3'-bipyridin]-6-amine .
Hydrogen Bonding and Crystal Packing: The amino group in 6-methylpyridin-2-amine forms N–H⋯N hydrogen bonds, creating dimeric structures and layered packing .
Biological Activity
5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities. This compound, with a molecular formula of C14H22N2, is characterized by its unique structure which may contribute to various pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.
- Molecular Weight : 234.34 g/mol
- CAS Number : 1352542-49-4
- Chemical Structure : The compound features a pyridine ring substituted with an isopropylpyrrolidine moiety and an amino group, which may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds related to pyridine derivatives exhibit antimicrobial properties. A comparative analysis of various pyridine derivatives showed that certain structural modifications enhance their antibacterial efficacy against both gram-positive and gram-negative bacteria. For instance, compounds with similar structures demonstrated zones of inhibition comparable to standard antibiotics like cefixime and azithromycin .
| Compound | Gram-positive Activity (Zone of Inhibition in mm) | Gram-negative Activity (Zone of Inhibition in mm) |
|---|---|---|
| 5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine | TBD | TBD |
| Standard (Cefixime) | 18 | 19.5 |
| Standard (Azithromycin) | 16 | 18 |
Antioxidant Activity
The antioxidant potential of 5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Preliminary results suggest that the compound exhibits moderate antioxidant activity, although further optimization of the structure may enhance this property .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound as a candidate for treating neurodegenerative diseases. Specifically, its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggests a mechanism that could be beneficial in managing conditions like Alzheimer's disease. The IC50 values for these enzymes are reported to be comparable to established inhibitors such as galantamine .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of pyridine derivatives including 5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's performance was evaluated using the agar diffusion method, revealing promising results that warrant further investigation into its mechanism of action.
Case Study 2: Neuroprotective Effects
In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis. By modulating the expression of key survival pathways, it demonstrates potential as a neuroprotective agent. These findings align with its enzyme inhibition profile, indicating a multifaceted approach to neuroprotection .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound can be synthesized via condensation of 5-substituted pyridin-2-amine derivatives with aldehydes, followed by purification using techniques like reverse-phase HPLC . Optimization involves adjusting reaction parameters (e.g., solvent polarity, temperature, and catalyst loading). For example, using aromatic aldehydes with electron-donating groups improves imine formation efficiency. Reaction monitoring via TLC or LC-MS ensures intermediate stability, while purification via RP-HPLC enhances final product purity (>95%) .
Q. How can researchers characterize the structural integrity of 5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine, and what analytical techniques are most effective?
- Methodological Answer : Structural validation requires a combination of spectral and elemental analysis. Key techniques include:
- NMR Spectroscopy : - and -NMR confirm substituent positions and stereochemistry.
- Mass Spectrometry (HRMS) : Determines molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Validates C, H, and N content within ±0.4% of theoretical values .
- X-ray Crystallography (if crystals are obtainable): Resolves 3D conformation of the pyrrolidine and pyridine moieties .
Q. What in vitro assays are suitable for preliminary evaluation of the antibacterial activity of this compound?
- Methodological Answer : Standard assays include:
- Broth Microdilution : Determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Zone of Inhibition : Agar diffusion tests quantify bactericidal efficacy.
- Time-Kill Kinetics : Assesses concentration-dependent bactericidal effects over 24 hours. Include positive controls (e.g., ciprofloxacin) and validate results with triplicate experiments to minimize variability .
Advanced Research Questions
Q. How should researchers address contradictions in experimental data between synthetic yields and predicted QSAR outcomes for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from unaccounted steric or electronic factors. To resolve this:
- Factorial Design : Systematically vary parameters (e.g., substituent bulkiness, reaction time) to identify confounding variables .
- Computational Refinement : Re-optimize QSAR models using advanced descriptors (e.g., polar surface area, molar refractivity) in software like MOE or Gaussian. Cross-validate predictions with experimental MICs to improve model accuracy .
Q. How can QSAR models be developed to predict the biological activity of derivatives, and what parameters are critical?
- Methodological Answer : Key steps include:
- Descriptor Selection : Log P (lipophilicity), molar refractivity (SMR), and electronic parameters (Hammett constants) are critical for antibacterial activity .
- Model Validation : Use leave-one-out cross-validation and external test sets to ensure robustness.
- Example QSAR Equation :
(r² = 0.89, q² = 0.82) .
Q. What computational strategies can design novel derivatives with enhanced target specificity?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding affinities to bacterial targets (e.g., DNA gyrase).
- MD Simulations : Analyze ligand-protein stability over 100 ns trajectories in GROMACS.
- ADMET Prediction : SwissADME evaluates bioavailability and toxicity risks early in design .
Q. How can researchers optimize ligand-metal complexation for catalytic or therapeutic applications?
- Methodological Answer :
- Coordination Chemistry : The pyrrolidine nitrogen and pyridine ring act as bidentate ligands. Test complexation with transition metals (e.g., Cu²⁺, Zn²⁺) via UV-Vis titration.
- Catalytic Screening : Assess complexes in oxidation/reduction reactions (e.g., alcohol oxidation) under inert conditions. Compare turnover frequencies (TOFs) to established catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
